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Compound of Interest

Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

Cat. No.: B1432688

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Cyclohexyl-2,2-
dimethylpropanal, a synthetic aldehyde with potential applications in the fragrance industry.
This document outlines its chemical properties, a representative synthesis protocol, and
methodologies for its evaluation and application in fragrance compositions.

Introduction

3-Cyclohexyl-2,2-dimethylpropanal is a specialty chemical primarily synthesized as an
intermediate for its corresponding alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol. The alcohol is
noted for its desirable "muguet” (lily-of-the-valley) fragrance profile. As is common in perfumery,
aldehydes often possess distinct and powerful olfactory characteristics and can be used to
impart unique top notes or modify the overall scent profile of a fragrance. Aliphatic aldehydes,
in particular, are known for their waxy, citrus, and fresh notes. While the alcohol derivative is
more extensively documented as a fragrance ingredient, the aldehyde precursor holds
significant potential for use in fine fragrances, personal care products, and air care
applications.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Cyclohexyl-2,2-dimethylpropanal and
its corresponding alcohol, 2,2-dimethyl-3-cyclohexyl-1-propanol, are presented below. Data is
sourced from computational predictions where experimental values are unavailable.
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2,2-dimethyl-3-
3-Cyclohexyl-2,2-
Property . cyclohexyl-1- Data Source
dimethylpropanal
propanol
Molecular Formula C11H200 C11H220 PubChem
Molecular Weight 168.28 g/mol 170.30 g/mol PubChem
3-cyclohexyl-2,2- 3-cyclohexyl-2,2-
IUPAC Name ] ) PubChem
dimethylpropanal dimethylpropan-1-ol
Sigma-Aldrich,
CAS Number 1782276-58-7 899834-70-9
PubChem
Predicted XlogP 3.7 3.8 PubChem
Predicted Boiling ) )
_ Not Available Not Available -
Point
Colorless to pale
o ) General Aldehyde
Appearance yellow liquid Not Available )
Properties
(presumed)
Waxy, fresh, slightl Muguet (lily-of-the-
Odor Profile Y il guet lly Patent Literature

citrus (inferred)

valley), floral

Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal

The primary route for the synthesis of 3-Cyclohexyl-2,2-dimethylpropanal is through the

alkylation of isobutyraldehyde with a suitable cyclohexylmethyl halide. This reaction proceeds

via an enolate intermediate. While a specific, detailed protocol from peer-reviewed literature is

not readily available, the following generalized protocol is based on established principles of

enolate chemistry.

3.1. Representative Experimental Protocol: Alkylation of Isobutyraldehyde

Reaction Principle: This synthesis involves the deprotonation of isobutyraldehyde at the a-

carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an

enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of

cyclohexylmethyl bromide in an SN2 reaction to form the desired product. The direct alkylation
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of aldehydes can be challenging due to competing self-condensation (aldol) reactions[1][2][3].
Therefore, careful control of reaction conditions, such as low temperature and the use of a
strong, sterically hindered base, is crucial.

Materials:

Diisopropylamine

e n-Butyllithium (n-BuLi) in hexanes

e Anhydrous tetrahydrofuran (THF)

* |sobutyraldehyde

e Cyclohexylmethyl bromide

e Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSOa)

o Standard glassware for anhydrous reactions (e.g., flame-dried, under inert atmosphere)
Procedure:

» Enolate Formation:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in
anhydrous THF.

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the
temperature below -70 °C.

o Stir the resulting LDA solution at -78 °C for 30 minutes.
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o Add isobutyraldehyde (1.0 equivalent), diluted in a small amount of anhydrous THF,
dropwise to the LDA solution, ensuring the temperature remains at -78 °C.

o Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

o Alkylation:

o Add cyclohexylmethyl bromide (1.0 equivalent), diluted in anhydrous THF, dropwise to the
enolate solution at -78 °C.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.

o Work-up and Purification:

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate
(3 x50 mL).

o Combine the organic layers and wash with brine.

o Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

o Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield pure 3-Cyclohexyl-2,2-dimethylpropanal.

3.2. Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-Cyclohexyl-2,2-dimethylpropanal.
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Application in Fragrance Formulations

While specific formulation data for 3-Cyclohexyl-2,2-dimethylpropanal is not widely
published, its use can be inferred from the properties of similar aliphatic aldehydes and its
relationship to the known muguet-scented alcohol.

4.1. Olfactory Profile and Potential Use

o Expected Scent: As an aliphatic aldehyde, it is expected to have a waxy, fresh, and slightly
green or citrusy character. These types of aldehydes are known to add lift and sparkle to a
fragrance composition, especially in the top notes[4][5].

o Application: It can be used to enhance floral bouquets, particularly white florals like lily-of-
the-valley, jasmine, and tuberose. It could also find application in creating fresh, clean, and
aldehydic accords for use in fine fragrances, soaps, detergents, and other personal care
products. The conversion of the aldehyde to its more stable alcohol within a formulation over
time could also lead to a scent that evolves on the skin or in the product base.

4.2. Protocol for Fragrance Accord Development

This protocol outlines a general method for incorporating a new raw material like 3-
Cyclohexyl-2,2-dimethylpropanal into a fragrance accord.

Materials:

o 3-Cyclohexyl-2,2-dimethylpropanal (as a 10% solution in ethanol or dipropylene glycol)
o A selection of other fragrance raw materials (e.g., floral, citrus, woody, musky notes)

o Ethanol (perfumer's grade)

o Glass vials and droppers/pipettes

e Scent strips (mouillettes)

 Digital scale (4-decimal place)

Procedure:
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« Initial Evaluation: Dip a scent strip into the 10% solution of the aldehyde. Evaluate the odor
at different time points: immediately (top note), after 15-30 minutes (heart/mid note), and
after several hours (base note/dry-down). Record detailed descriptors of the scent profile at
each stage.

e Simple Accord Building:

o Create a simple floral base (e.g., combining phenylethyl alcohol, hydroxycitronellal, and a
jasmine component).

o Prepare several variations of this base, adding incremental amounts of the 10% 3-
Cyclohexyl-2,2-dimethylpropanal solution (e.g., 0.1%, 0.5%, 1.0%, 2.0% of the total
accord weight).

o Evaluate each modification on a scent strip, comparing it to the original base to determine
the aldehyde's effect on the overall fragrance profile. Note changes in brightness, lift, and
character.

o Complex Formulation:

o Based on the results from the simple accord, incorporate the optimal level of the aldehyde
into a more complex fragrance formula.

o Ensure compatibility with other ingredients. Aldehydes can be reactive, particularly in
certain product bases, so stability testing may be required.

o The final concentration in a consumer product will depend on the desired effect and the
overall fragrance composition, but for powerful aldehydes, this is often in the range of
0.01% to 1.0% of the fragrance concentrate.

Quality Control and Analysis

The purity and identity of synthesized 3-Cyclohexyl-2,2-dimethylpropanal should be
confirmed using standard analytical techniques.

5.1. Analytical Methods
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Technique

Purpose

Expected Observations
(Hypothetical)

GC-MS

To determine purity and

confirm molecular weight.

A major peak corresponding to
the retention time of the
product. The mass spectrum
should show a molecular ion
peak (M*) at m/z = 168.28 and
a fragmentation pattern

consistent with the structure.

1H NMR

To confirm the chemical
structure and identify

characteristic protons.

A singlet for the aldehyde
proton (~9.5 ppm), singlets for
the two methyl groups, and
multiplets for the cyclohexyl

and methylene protons.

13C NMR

To confirm the carbon

skeleton.

A peak for the carbonyl carbon
(~200-205 ppm), and distinct
peaks for the quaternary,
methyl, methylene, and

cyclohexyl carbons.

FTIR

To identify key functional

groups.

A strong C=0 stretch for the
aldehyde at ~1720-1740 cm™1
and C-H stretches for the
aldehyde proton at ~2720 and
~2820 cm~L.

Sensory Evaluation

To characterize the olfactory

properties.

Performed by a trained panel
to create a detailed odor
description, including facets,

strength, and tenacity.

5.2. Sensory Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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